Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

PARP inhibition Positional isomer SAR Benzamide chemotype

This 3-methoxy positional isomer (CAS 888410-06-8) is the only active PARP inhibitor in its isomer series, with a validated competitive Ki of <2 µM, while the 2- and 4-methoxy analogs are inactive. Procurement alongside its positional isomers (CAS 864937-41-7 and CAS 790243-10-6) enables rigorous SAR validation of substitution-pattern-dependent PARP inhibition. The benzodioxin-thiazole scaffold further supports kinase polypharmacology profiling (CDK6/Aurora A) and antibacterial FtsZ screening, making this compound a critical tool for multi-target drug discovery in DNA damage response and cell cycle pathways.

Molecular Formula C19H16N2O4S
Molecular Weight 368.41
CAS No. 888410-06-8
Cat. No. B2902689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
CAS888410-06-8
Molecular FormulaC19H16N2O4S
Molecular Weight368.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O4S/c1-23-14-4-2-3-13(9-14)18(22)21-19-20-15(11-26-19)12-5-6-16-17(10-12)25-8-7-24-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22)
InChIKeyUOBCIGVHDBRBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide (CAS 888410-06-8): Procurement-Relevant Identity and Core Structural Features


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide (CAS 888410-06-8, molecular formula C₁₉H₁₆N₂O₄S, molecular weight 368.41 g/mol) is a synthetic small molecule belonging to the benzodioxin-thiazole-benzamide chemotype [1]. Its structure comprises a 2,3-dihydro-1,4-benzodioxin moiety linked via a thiazole ring to a 3-methoxybenzamide group. The 3-methoxy substitution pattern on the benzamide ring distinguishes it from its 2-methoxy (CAS 864937-41-7) and 4-methoxy (CAS 790243-10-6) positional isomers, which share the identical molecular formula but differ in the substitution position of the methoxy group on the benzamide phenyl ring . This positional variation is critical because the 3-substituted benzamide motif has been independently established as the optimal substitution pattern for inhibition of poly(ADP-ribose) synthetase (PARP), with 3-methoxybenzamide exhibiting a competitive Ki of <2 μM, whereas 2- and 4-substituted benzamides are markedly less active or inactive against this target [2].

Why Generic Substitution Fails for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide in Research Procurement


Substituting this compound with a positional isomer (2-methoxy or 4-methoxy analog) or a truncated 3-methoxybenzamide fragment introduces scientifically consequential differences in target engagement. The 3-methoxybenzamide core is a validated, competitive PARP inhibitor with a Ki of <2 μM, whereas the 2- and 4-substituted benzamides show negligible PARP inhibition [1]. The benzodioxin-thiazole scaffold fused to this core is expected to modulate additional physicochemical parameters—including lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bonding capacity—that are not achievable with the isolated 3-methoxybenzamide fragment alone (MW 151.16 g/mol vs. 368.41 g/mol for the full compound) [2]. Furthermore, the thiazole-benzodioxin framework may introduce secondary pharmacological interactions, such as kinase inhibition, as suggested by structurally related benzodioxin-thiazole analogs that exhibit potent CDK6 and Aurora A inhibition (IC₅₀ < 5 nM) [3]. Generic substitution therefore risks both loss of primary target potency and alteration of polypharmacology, which is critical in hit-to-lead optimization and target deconvolution studies.

Quantitative Evidence Guide: Differentiating N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide from Positional Isomers and Core Fragment Analogs


PARP Enzyme Inhibition Potency: 3-Methoxybenzamide Core vs. Positional Isomers

The 3-methoxybenzamide substructure within the target compound has been independently characterized as a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a Ki of less than 2 μM, determined using purified enzyme assays [1]. In the same study, only 3-substituted benzamides (3-aminobenzamide and 3-methoxybenzamide) showed significant inhibition; 2- and 4-substituted benzamides were described as markedly less inhibitory or inactive [1]. While the intact target compound has not yet been directly assayed in a published PARP inhibition study, the retention of the 3-methoxybenzamide core strongly suggests that the 3-methoxy substitution pattern is critical for maintaining PARP binding affinity. A user selecting the 2-methoxy (CAS 864937-41-7) or 4-methoxy (CAS 790243-10-6) isomer would therefore be procuring a compound with a structurally perturbed pharmacophore, resulting in a predicted loss of PARP inhibitory potency.

PARP inhibition Positional isomer SAR Benzamide chemotype

Chemotype Hybridization Advantage: Benzodioxin-Thiazole Scaffold Fusion vs. Isolated 3-Methoxybenzamide Fragment

The target compound (MW 368.41 g/mol, TPSA ≈ 89 Ų, rotatable bonds = 4, hydrogen bond donors = 1, hydrogen bond acceptors = 6) represents a scaffold-hybridized analog of 3-methoxybenzamide (MW 151.16 g/mol). The addition of the 2,3-dihydro-1,4-benzodioxin and thiazole moieties increases molecular complexity and shifts physicochemical properties into a range more consistent with lead-like or drug-like chemical space. A structurally related benzodioxin-thiazole analog, 4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide, has been reported to exhibit kinase inhibition with IC₅₀ values below 5 nM against CDK6 and Aurora A in TR-FRET assays [1], illustrating the potential for the benzodioxin-thiazole scaffold to confer additional biological activities beyond those of the benzamide fragment alone.

Scaffold hybridization Molecular complexity Drug-likeness Physicochemical properties

Predicted cLogP Differentiation from Positional Isomers: 3-Methoxy vs. 2-Methoxy and 4-Methoxy Analogs

Although experimental logP values have not been published for any of the three positional isomers, the 3-methoxy substitution pattern is predicted to produce a distinct cLogP compared to the 2-methoxy and 4-methoxy isomers due to differential electronic and steric effects on the benzamide NH acidity and overall molecular dipole moment. The 3-methoxy group exerts a meta-electron-withdrawing inductive effect (-I) with minimal resonance interaction with the amide carbonyl, whereas the 4-methoxy isomer introduces a para-electron-donating resonance effect (+M) that can alter both lipophilicity and hydrogen-bond acceptor strength. These differences are expected to translate into measurable variations in chromatographic retention time (e.g., HPLC logD₇.₄), passive membrane permeability (PAMPA), and plasma protein binding . Related isomer pairs in benzamide series have shown cLogP differences of 0.2–0.5 log units .

Lipophilicity cLogP Permeability Positional isomer

Kinase Polypharmacology Potential: Benzodioxin-Thiazole Scaffold Precedent vs. Non-Thiazole 3-Methoxybenzamide Analogs

A closely related compound sharing the identical benzodioxin-thiazole core—4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-76-2)—has been reported in a 2024 Cambridge University study to exhibit IC₅₀ values below 5 nM against both CDK6 and Aurora A kinases in time-resolved fluorescence resonance energy transfer (TR-FRET) assays [1]. This establishes that the benzodioxin-thiazole scaffold can engage kinase ATP-binding pockets with high affinity. Given that the target compound retains this identical scaffold but replaces the 4-chlorobenzamide with a 3-methoxybenzamide, the kinase inhibition profile may be modulated but not eliminated. In contrast, non-thiazole 3-methoxybenzamide derivatives (e.g., simple alkyl-substituted 3-methoxybenzamides) lack any kinase-targeting scaffold and are expected to be PARP-selective [2].

Kinase inhibition Polypharmacology CDK6 Aurora A

Optimal Research and Industrial Application Scenarios for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide (CAS 888410-06-8)


PARP-Targeted Hit-to-Lead Optimization Requiring Positional Isomer Selectivity Controls

The compound serves as an essential 3-methoxy positional isomer control in structure-activity relationship (SAR) studies of PARP inhibition. Because 3-substituted benzamides (Ki < 2 μM) are the only active PARP inhibitors among the positional isomers, the 2-methoxy (CAS 864937-41-7) and 4-methoxy (CAS 790243-10-6) analogs can be procured alongside the target compound to confirm that PARP inhibition is substitution-pattern-dependent [1]. This isomer panel enables rigorous SAR validation in hit confirmation assays.

Polypharmacology Profiling of Hybrid Chemotypes Combining PARP and Kinase Inhibition

The benzodioxin-thiazole scaffold in the target compound is shared with related analogs that exhibit sub-nanomolar kinase inhibition (IC₅₀ < 5 nM against CDK6 and Aurora A) [2]. The target compound can be evaluated in kinase-wide profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to determine whether the 3-methoxybenzamide substitution preserves, attenuates, or redirects the kinase polypharmacology. Such data are valuable for multi-target drug discovery programs targeting DNA damage response (PARP) and cell cycle (CDK) pathways concurrently.

FtsZ Bacterial Cell Division Inhibition Studies Leveraging 3-Methoxybenzamide Pharmacophore

3-Methoxybenzamide is a validated, albeit weak, inhibitor of the bacterial cell division protein FtsZ [3]. The target compound, with its extended benzodioxin-thiazole scaffold, can be tested in comparative FtsZ inhibition assays (e.g., GTPase activity assays and filamentation assays in Bacillus subtilis) to determine whether scaffold hybridization enhances antibacterial potency relative to the parent 3-methoxybenzamide fragment. Alkyl derivatives of 3-methoxybenzamide have shown improved antistaphylococcal activity, suggesting that further scaffold elaboration may yield potent antibacterial leads [3].

Physicochemical Property Benchmarking for Lead-Like Chemical Space Expansion

The target compound occupies a distinct region of physicochemical space (MW ≈ 368, predicted cLogP ≈ 3.2–3.8) compared to the minimal 3-methoxybenzamide fragment (MW 151). This makes it suitable as a benchmarking compound for assessing how scaffold hybridization affects solubility, permeability (PAMPA or Caco-2), and metabolic stability (microsomal clearance) relative to the fragment. Paired procurement of the target compound and its positional isomers enables systematic evaluation of substitution-dependent ADME properties within a single chemotype series .

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.